molecular formula C15H19ClN2OS B2946390 N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 632298-79-4

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B2946390
CAS No.: 632298-79-4
M. Wt: 310.84
InChI Key: ZNNVNMRVAMLZJL-UHFFFAOYSA-N
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Description

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound with a unique structure that combines an adamantane moiety with a thiazole ring and a chloroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the reaction of 1-adamantylamine with 2-chloroacetyl chloride in the presence of a base, followed by cyclization with a thioamide to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and thiazolidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets. The thiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives, such as:

    Amantadine: An antiviral and antiparkinsonian drug.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent.

Uniqueness

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2OS/c16-7-13(19)18-14-17-8-12(20-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h8-11H,1-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNVNMRVAMLZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CN=C(S4)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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